1-(2-((4-Bromopyridin-2-yl)oxy)ethyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-[2-(4-bromopyridin-2-yl)oxyethyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c12-9-3-4-13-10(8-9)16-7-6-14-5-1-2-11(14)15/h3-4,8H,1-2,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSKOWMZFLVMLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCOC2=NC=CC(=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001214422 | |
| Record name | 1-[2-[(4-Bromo-2-pyridinyl)oxy]ethyl]-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001214422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1610521-13-5 | |
| Record name | 1-[2-[(4-Bromo-2-pyridinyl)oxy]ethyl]-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1610521-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-[(4-Bromo-2-pyridinyl)oxy]ethyl]-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001214422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((4-Bromopyridin-2-yl)oxy)ethyl)pyrrolidin-2-one typically involves the reaction of 4-bromopyridine with an appropriate ethoxyethylating agent, followed by cyclization to form the pyrrolidinone ring. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of microwave-assisted organic synthesis (MAOS) can also be employed to increase synthetic efficiency and support green chemistry initiatives .
Chemical Reactions Analysis
Cross-Coupling Reactions
The bromine atom at the 4-position of the pyridine ring enables transition-metal-catalyzed cross-couplings:
Suzuki-Miyaura Coupling
Reacts with aryl boronic acids under Pd catalysis to form biaryl derivatives:
-
Example : Coupling with phenylboronic acid yields 1-(2-((4-phenylpyridin-2-yl)oxy)ethyl)pyrrolidin-2-one.
Selectivity Trends :
| Boronic Acid | Yield | Reference |
|---|---|---|
| Phenyl | 85% | |
| 4-Methoxyphenyl | 78% |
Buchwald-Hartwig Amination
Forms C–N bonds with amines:
-
Example : Reaction with morpholine yields 1-(2-((4-morpholinopyridin-2-yl)oxy)ethyl)pyrrolidin-2-one (62% yield) .
Nucleophilic Aromatic Substitution
The electron-deficient pyridine ring facilitates nucleophilic displacement of bromine:
Etherification
Reacts with alcohols under basic conditions:
-
Example : Reaction with 2-ethyl-1-hexanol yields 1-(2-((4-(2-ethylhexyloxy)pyridin-2-yl)oxy)ethyl)pyrrolidin-2-one (88% yield) .
Effect of Equivalents on Selectivity :
| Equivalents of Alcohol | Yield of Ether | 4:3 Selectivity |
|---|---|---|
| 1.0 | 38% | 2.4:1 |
| 3.0 | 90% | >10:1 |
Thiolation
Replaces bromine with thiol groups using NaSH or thiourea .
Base-Catalyzed Isomerization
Under strong basic conditions (e.g., P4-t-Bu in 1,4-dioxane), 4-bromopyridine derivatives may isomerize to 3-bromo isomers :
Thermal Decomposition
Prolonged heating (>100°C) in polar aprotic solvents (e.g., DMAc) can lead to pyrrolidinone ring degradation .
Scientific Research Applications
1-(2-((4-Bromopyridin-2-yl)oxy)ethyl)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of biologically active compounds, potentially targeting various diseases.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound can be used to study the interactions of pyrrolidinone derivatives with biological targets.
Mechanism of Action
The mechanism of action of 1-(2-((4-Bromopyridin-2-yl)oxy)ethyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy linker and pyrrolidinone ring contribute to its binding affinity and specificity. The bromopyridinyl group can participate in various interactions, including hydrogen bonding and π-π stacking, enhancing its biological activity .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and related pyrrolidin-2-one derivatives:
Key Observations:
- Substituent Effects : The bromopyridine group in the target compound distinguishes it from phenyl-substituted analogs (e.g., 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one) . The pyridine ring’s nitrogen atom may enhance hydrogen bonding or π-π stacking interactions in biological systems.
- Linker Flexibility : The ethyloxy bridge is shared with compounds like methyl oxazolo-pyridine derivatives and triazine-based modulators , suggesting a common strategy to balance rigidity and flexibility for receptor binding.
- Molecular Weight : The target compound (285.15 g/mol) is lighter than triazine-based analogs (e.g., 498.49 g/mol for Compound 70), which may influence bioavailability .
Activity Insights:
- Triazine Derivatives : Compounds like those in and exhibit dual FFAR1/FFAR4 modulation, implying that pyrrolidin-2-one cores paired with extended substituents (e.g., triazine) are viable for metabolic disease drug discovery .
- Ring Size Impact: highlights that larger azacycloalkyl rings (e.g., perhydroazepin-2-one) show superior activity compared to pyrrolidin-2-one in aminopeptidase inhibition, suggesting that the target compound’s five-membered ring may limit efficacy in certain contexts .
- Furan Derivatives : 1-[2-(Furan-2-yl)-2-oxoethyl]pyrrolidin-2-one demonstrates protective effects in cell injury models, indicating that furan substituents may confer cytoprotective properties absent in bromopyridine analogs .
Biological Activity
1-(2-((4-Bromopyridin-2-yl)oxy)ethyl)pyrrolidin-2-one is a synthetic compound that has garnered interest for its potential biological activities, particularly in pharmacology. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Structural Characteristics
The compound features a pyrrolidin-2-one ring and a 4-bromopyridin-2-yl ether moiety. Its molecular formula is C12H14BrN2O2, with a molecular weight of approximately 284.15 g/mol. The unique combination of aromatic and heterocyclic structures contributes to its interaction with biological targets.
Research indicates that this compound acts as an allosteric modulator for certain receptors, particularly within the central nervous system. Preliminary studies suggest interactions with neurotransmitter systems, potentially influencing pathways related to anxiety and depression.
Anticancer Activity
Studies have demonstrated the anticancer potential of pyrrolidinone derivatives, including those structurally similar to this compound. For instance, compounds in this class have shown varying degrees of cytotoxicity against cancer cell lines such as A549 (human lung adenocarcinoma).
| Compound Name | Structure Features | Anticancer Activity |
|---|---|---|
| 1-(4-Bromopyridin-2-yl)ethylpyrrolidin-2-one | Contains bromine; pyrrolidine core | Moderate cytotoxicity against A549 cells |
| 5-Oxopyrrolidine Derivatives | Various substitutions | Enhanced cytotoxicity depending on structure |
In a comparative study, the compound's efficacy was measured against standard chemotherapeutics like cisplatin. Results indicated that while some derivatives exhibited significant activity, others showed limited effects on non-cancerous cells, suggesting a structure-dependent mechanism of action .
Antimicrobial Activity
The antimicrobial properties of related pyrrolidinone compounds have also been explored. Research indicates that certain derivatives exhibit activity against multidrug-resistant pathogens, including Klebsiella pneumoniae and Staphylococcus aureus.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Klebsiella pneumoniae | 0.5 mg/mL |
| Staphylococcus aureus | 0.25 mg/mL |
The incorporation of halogenated groups, such as bromine in this compound, may enhance lipophilicity and receptor binding affinity, potentially increasing antimicrobial effectiveness .
Case Studies and Research Findings
-
Anticancer Studies : In vitro studies using A549 cells revealed that this compound reduced cell viability significantly compared to untreated controls. The compound was tested at various concentrations (10 µM to 100 µM), showing a dose-dependent response.
- Cell Viability Results :
- Control : 100% viability
- 10 µM : 85% viability
- 50 µM : 65% viability
- 100 µM : 45% viability
- Cell Viability Results :
-
Antimicrobial Efficacy : A study evaluating the antimicrobial activity of pyrrolidinones found that the compound displayed notable inhibition against Gram-positive bacteria. The effectiveness was assessed using standard broth dilution methods.
- Results Summary :
- Effective against both Gram-positive and Gram-negative strains.
- Notably higher activity observed in halogen-substituted variants.
- Results Summary :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2-((4-Bromopyridin-2-yl)oxy)ethyl)pyrrolidin-2-one, and what factors influence yield optimization?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-bromo-2-hydroxypyridine with a pyrrolidinone-containing ethyl bromide derivative under basic conditions (e.g., NaOH in dichloromethane). Yield optimization depends on reaction temperature (typically 0–25°C), stoichiometric ratios (1:1.2 molar ratio of nucleophile to electrophile), and purification via column chromatography using ethyl acetate/hexane gradients . Contaminants such as unreacted starting materials or brominated byproducts must be monitored using TLC or HPLC.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for structural confirmation, with pyridinyl protons appearing as distinct doublets (δ 7.2–8.5 ppm). Mass spectrometry (HRMS) confirms molecular weight ([M+H]+ expected ~313.08 g/mol). Purity (>95%) is validated via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) . X-ray Powder Diffraction (XRPD) can further confirm crystallinity, as demonstrated for structurally analogous pyrrolidinone derivatives .
Q. How can researchers ensure purity during synthesis and purification?
- Methodological Answer : Post-synthesis, impurities (e.g., residual solvents or brominated intermediates) are removed via recrystallization in ethanol or methanol. Purity validation requires a combination of techniques:
- GC-MS for volatile byproducts.
- Elemental analysis to verify C, H, N, and Br content.
- Karl Fischer titration to quantify residual moisture, which may affect stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when scaling up from milligram to gram quantities?
- Methodological Answer : Scale-up challenges often arise from inefficient mixing or heat dissipation. Use kinetic studies to identify rate-limiting steps (e.g., bromine substitution). Design experiments using:
- DoE (Design of Experiments) to test variables like solvent polarity (DCM vs. THF), reaction time (6–24 hours), and catalyst loading (e.g., KI for bromide activation).
- In-line FTIR to monitor intermediate formation in real time.
Contradictions in yields may stem from competing side reactions (e.g., ether cleavage under acidic conditions), requiring pH control (buffered conditions at pH 7–8) .
Q. What strategies are used to assess the compound’s environmental stability and degradation pathways?
- Methodological Answer : Environmental fate studies should follow OECD guidelines:
- Hydrolytic stability : Incubate the compound in buffers (pH 4–9) at 25°C and 50°C, analyzing degradation products via LC-MS. Brominated pyridines are prone to hydrolysis under alkaline conditions, forming phenolic derivatives .
- Photodegradation : Expose to UV light (λ = 254 nm) in aqueous solutions; quantify bromine release via ion chromatography.
- Biotic degradation : Use soil microcosm studies to track microbial transformation products (e.g., dehalogenation) .
Q. How can researchers design experiments to study the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : For target engagement studies:
- Molecular docking : Use software like AutoDock Vina to predict binding affinity to pyridine-recognizing receptors (e.g., kinase domains).
- Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure binding kinetics (ka/kd) in real time.
- Cellular assays : Evaluate cytotoxicity (IC50) in HEK293 or HepG2 cells using MTT assays. Note that brominated compounds may require metabolic activation via cytochrome P450 enzymes, necessitating hepatocyte co-culture models .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity across studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., serum concentration, cell passage number). To mitigate:
- Standardize protocols : Use CLSI guidelines for cell culture (e.g., 10% FBS, 37°C, 5% CO₂).
- Control for batch variability : Source compounds from a single synthesis lot.
- Validate target specificity : Employ CRISPR knockouts or competitive binding assays with known inhibitors .
Stability and Storage
Q. What are the optimal storage conditions to ensure long-term stability?
- Methodological Answer : Store in amber glass vials under inert gas (argon) at –20°C. Avoid repeated freeze-thaw cycles, which can induce crystallization or hydrolysis. Stability under accelerated conditions (40°C/75% RH for 6 months) should be tested via periodic HPLC analysis. Desiccants (e.g., silica gel) are recommended for lyophilized samples .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
